3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature . This one-pot metal-free protocol yields the desired compound in excellent yields (>90%) and is considered efficient and straightforward .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing appropriate safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substituents attached to the rings.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine:
Thiazolo[3,2-b]triazole: A related compound with different ring fusion patterns and functional groups.
Uniqueness
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of triazole and thiadiazole rings, along with the presence of a methylsulfonyl group and a phenylvinyl substituent
Properties
Molecular Formula |
C17H19N5O2S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H19N5O2S2/c1-26(23,24)21-11-5-8-14(12-21)16-18-19-17-22(16)20-15(25-17)10-9-13-6-3-2-4-7-13/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3/b10-9+ |
InChI Key |
LAGBGKJDECECLF-MDZDMXLPSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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